molecular formula C9H14O6 B147391 (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 37031-29-1

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No. B147391
CAS RN: 37031-29-1
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-PHDIDXHHSA-N
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Description

The compound "(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate" is a chiral molecule that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a 1,3-dioxolane ring, which is a saturated heterocyclic ring containing two oxygen atoms and three carbon atoms. The specific stereochemistry of the compound, indicated by the (4R,5R) configuration, suggests that it has two chiral centers with defined spatial arrangements.

Synthesis Analysis

The synthesis of related dioxolane compounds involves various chemical reactions. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are structurally related to the compound of interest, was achieved through reactions of pyridinium ylides with dimethyl acetylenedicarboxylate . Another related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, was synthesized by dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . These methods highlight the versatility of synthetic approaches in the preparation of dioxolane derivatives.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For example, the crystal structure of a related compound was determined by single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement of the cyclobutane ring . The stereochemistry of another dioxolane derivative was confirmed by X-ray crystallography, showing that both chiral centers were in the R configuration .

Chemical Reactions Analysis

Dioxolane derivatives can undergo a range of chemical reactions. Thermolysis of certain thia-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives yielded dimethyl phthalate and thiazole derivatives . The reactivity of these compounds can be influenced by their molecular structure, as seen in the case of 4,5-dimethylene-1,3-dioxolan-2-one, which showed poor dienophilic reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives are determined by their molecular structure. For instance, the presence of methoxy and carboxylate groups can lead to the formation of hydrogen bonds, which stabilize the crystal structure of the compound . The stability of these compounds can vary, with some being sensitive to oxygen or polymerizing spontaneously at higher temperatures .

Scientific Research Applications

  • Organic Synthesis and Catalysis:

    • Synthesis of various chiral diamines and diaminoalcohols: These compounds are derived from (4R,5R)-dimethyl 1,3-dioxolane-4,5-dicarboxylate and find use in organic synthesis (Beck, Gysi, Vecchia, & Seebach, 2003); (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).
    • Application in asymmetric catalysis: The compound has been used to develop catalysts for enantioselective reactions, contributing significantly to chiral synthesis (Hintermann & Togni, 2000).
  • Chemical Analysis and Stereochemistry:

    • Determination of absolute configuration of primary amines: Derivatives of this compound have been used in the analysis of chemical compounds, particularly in determining the stereochemistry of primary amines (Shim & Choi, 2010).
  • Materials Science:

    • Polymerization catalysts: The compound and its derivatives have been investigated for their role in catalyzing polymerization of olefins, significantly impacting materials science (Rishina, Galashina, Gagieva, Tuskaev, & Kissin, 2011); (Gagieva, Tuskaev, Smirnova, Galibeev, Bulychev, & Bravaya, 2011).
  • Pharmacology and Biochemistry:

  • Crystallography and Structural Chemistry:

    • Crystal structure analysis: Studies have been conducted to understand the crystal structure and configurations of certain derivatives of this compound, contributing to the field of crystallography (Li, Wang, & Chen, 2001).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350806
Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

CAS RN

116499-08-2, 37031-29-1
Record name rel-4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37031-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)-rel
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Record name 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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